molecular formula C6H5ClO2 B1204754 3-Chlorocatechol CAS No. 4018-65-9

3-Chlorocatechol

Cat. No. B1204754
CAS RN: 4018-65-9
M. Wt: 144.55 g/mol
InChI Key: GQKDZDYQXPOXEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-chlorocatechol derivatives involves various chemical reactions, including those facilitated by microorganisms. For instance, Pseudomonas putida GJ31 uses chlorocatechol 2,3-dioxygenase, an enzyme that productively converts 3-chlorocatechol, indicating a biological pathway for its synthesis from chlorobenzene pollutants (Kaschabek et al., 1998). Another approach involves the tandem synthesis of structurally novel 3-chloro-4-iodoisoxazoles, showcasing chemical methods for constructing related chlorocatechol frameworks (Wenwen Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-chlorocatechol has been detailed through the study of enzymes like 3-chlorocatechol 1,2-dioxygenase from Rhodococcus opacus. This enzyme, which contains a Fe(III) ion, is specialized in the aerobic biodegradation of chloro- and methyl-substituted catechols, providing insight into the structural adaptations for substrate specificity (Ferraroni et al., 2006).

Chemical Reactions and Properties

3-Chlorocatechol undergoes specific chemical reactions, notably in the presence of enzymes that lead to the degradation of chloroaromatic compounds. The enzyme chlorocatechol 2,3-dioxygenase, for example, catalyzes the conversion of 3-chlorocatechol to 2-hydroxymuconate via stoichiometric displacement of chloride, illustrating its reactivity and role in biodegradation pathways (Kaschabek et al., 1998).

Scientific Research Applications

Application 1: Chlorobenzene Degradation in Haloalkaliphilic Bacteria

  • Summary of the Application : This study demonstrated the metabolic pathway of chlorobenzene (CB) in haloalkaliphilic bacteria Alcanivorax sp. HA03. The bacteria were isolated from soda lakes in Wadi E1Natrun-Egypt. The complete chlorobenzene dioxygenase gene cluster was detected and confirmed by DNA sequencing and expression. This gene cluster has the capability to ring-hydroxylating CB transformed into 3-chlorocatechol during the first steps of biodegradation .
  • Methods of Application or Experimental Procedures : The complete chlorobenzene dioxygenase gene cluster (α and β subunits, ferredoxin and ferredoxin reductase) was detected by PCR amplification and confirmed by DNA sequencing and expression .
  • Results or Outcomes : The CBA1A2A3A4 genes probably encoding a chlorobenzene dioxygenase was confirmed by expression during the growth on CB by RT-PCR. Heterologous expression revealed that CBA1A2A3A4 exhibited activity for CB transformation into 3-chlorocatechol .

Application 2: Degradation of Chlorinated Compounds by Actinobacteria

  • Summary of the Application : The ability to decompose 3-chlorobenzoate (3CBA) by the four representative genera of Actinobacteria, such as Rhodococcus, Gordonia, Microbacterium, and Arthrobacter, was studied. In most cases, the formation of 4-chlorocatechol as the only key intermediate during the decomposition of 3CBA was observed .
  • Methods of Application or Experimental Procedures : The enzyme 3-Chlorobenzoate 1,2-dioxygenase (3CBDO) induced during the growth of these bacteria in the presence of 3CBA differed significantly in substrate specificity from the benzoate dioxygenases induced upon growth in the presence of benzoate .
  • Results or Outcomes : The R. opacus 6a strain was found to contain genes encoding chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase, whose nucleotide sequence was 100% consistent with the sequences of the corresponding genes encoding the enzymes of the modified 4-chlorocatechol ortho -cleavage pathway of the strain R. opacus 1CP .

Application 3: Whole-cell Biosensing of 3-Chlorocatechol in Liquids and Soils

  • Summary of the Application : This study developed a rapid and sensitive technique to analyze water and soils for chlorocatechols, common environmental pollutants produced from wood pulp chlorination and other processes .
  • Methods of Application or Experimental Procedures : The soil bacteria Pseudomonas putida, harboring plasmid pSMM50R-B′, selectively express β-galactosidase in response to 3-chlorocatechol in pure water samples .
  • Results or Outcomes : The bacteria-sensing system has wide application for detection of 3-chlorocatechols in environmental samples, especially in soils where extraction and HPLC analysis are not efficient due to extensive contaminant sorption .

Application 4: Chlorobenzene Degradation in Haloalkaliphilic Alcanivorax sp. HA03

  • Summary of the Application : This study demonstrated the metabolic pathway of chlorobenzene (CB) in haloalkaliphilic bacteria Alcanivorax sp. HA03 isolated from soda lakes in Wadi E1Natrun-Egypt .
  • Methods of Application or Experimental Procedures : The complete chlorobenzene dioxygenase gene cluster (α and β subunits, ferredoxin and ferredoxin reductase) was detected by PCR amplification and confirmed by DNA sequencing and expression .
  • Results or Outcomes : Heterologous expression revealed that CBA1A2A3A4 exhibited activity for CB transformation into 3-chlorocatechol, while CC12DOs catalyze 3-chlorocatechol, transforming it into 2-chloromucounate .

Application 5: Degradation Pathways for 3-Chlorocatechol

  • Summary of the Application : This study successfully reconstructed the degradation pathways for 3-chlorocatechol (3CC) and 4-chlorocatechol (4CC) by the optimization, synthesis, and assembly of functional genes from different strains .
  • Methods of Application or Experimental Procedures : The study involved the optimization, synthesis, and assembly of functional genes from different strains .
  • Results or Outcomes : The degradation pathways for 3-chlorocatechol (3CC) and 4-chlorocatechol (4CC) were successfully reconstructed .

Application 6: Phytoremoval and Degradation of Catechol by Transgenic Arabidopsis

  • Summary of the Application : This study introduced a Plesiomonas-derived chlorocatechol 1,2-dioxygenase (TfdC) gene into Arabidopsis thaliana. The transgenic Arabidopsis showed significantly enhanced tolerances to catechol and higher capabilities of removing catechol from their media .
  • Methods of Application or Experimental Procedures : The TfdC gene, capable of cleaving the aromatic ring, was introduced into Arabidopsis thaliana. The transgenic plants showed no significant difference in morphology and growth compared to wild-type plants .
  • Results or Outcomes : The transgenic plants exhibited high efficiencies of converting catechol to cis,cis-muconic acid. The study suggests that microbial degradative genes may be transgenically exploited in plants for bioremediation of aromatic pollutants in the environment .

Application 7: Whole-cell Biosensing of 3-Chlorocatechol in Liquids and Soils

  • Summary of the Application : This study developed a rapid and sensitive technique to analyze water and soils for chlorocatechols, common environmental pollutants produced from wood pulp chlorination and other processes .
  • Methods of Application or Experimental Procedures : The soil bacteria Pseudomonas putida, harboring plasmid pSMM50R-B′, selectively express β-galactosidase in response to 3-chlorocatechol in pure water samples .
  • Results or Outcomes : The bacteria-sensing system has wide application for detection of 3-chlorocatechols in environmental samples, especially in soils where extraction and HPLC analysis are not efficient due to extensive contaminant sorption .

Application 8: Optimization and Reconstruction of Degradation Pathways

  • Summary of the Application : This study successfully reconstructed the degradation pathways for 3-chlorocatechol (3CC) and 4-chlorocatechol (4CC) by the optimization, synthesis, and assembly of functional genes from different strains .
  • Methods of Application or Experimental Procedures : The study involved the optimization, synthesis, and assembly of functional genes from different strains .
  • Results or Outcomes : The degradation pathways for 3-chlorocatechol (3CC) and 4-chlorocatechol (4CC) were successfully reconstructed .

Safety And Hazards

3-Chlorocatechol is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It should be disposed of in an approved waste disposal plant .

Future Directions

The bacteria-sensing system has wide application for detection of 3-chlorocatechols in environmental samples, especially in soils where extraction and HPLC analysis are not efficient due to extensive contaminant sorption .

properties

IUPAC Name

3-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKDZDYQXPOXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193181
Record name 3-Chlorocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorocatechol

CAS RN

4018-65-9
Record name 3-Chlorocatechol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorocatechol
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Record name 3-Chlorocatechol
Source EPA DSSTox
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Record name 3-chlorobenzene-1,2-diol
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Record name 3-CHLOROCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
GM Klecka, DT Gibson - Applied and Environmental Microbiology, 1981 - Am Soc Microbiol
… did not oxidize 3-chlorocatechol. In addition, incubation of the enzyme with 3-chlorocatechol led to inactivation of the enzyme. Kinetic analyses revealed that both 3-chlorocatechol and 4…
Number of citations: 256 journals.asm.org
OV Moiseeva, IP Solyanikova… - Journal of …, 2002 - Am Soc Microbiol
… degraded via a 3-chlorocatechol pathway, and 3-chlorocatechol and 2-… 3-chlorocatechol degradation pathway, and the chlorocatechol 1,2-dioxygenase also converted 3-chlorocatechol …
Number of citations: 100 journals.asm.org
B Wang, J Gao, J Xu, X Fu, H Han, Z Li, L Wang… - Journal of Hazardous …, 2021 - Elsevier
… In this study, the degradation pathways for 3-chlorocatechol (3CC) and 4-chlorocatechol (4CC) were successfully reconstructed by the optimization, synthesis, and assembly of …
Number of citations: 9 www.sciencedirect.com
AE Mars, J Kingma, SR Kaschabek… - Journal of …, 1999 - Am Soc Microbiol
… catechol 2,3-dioxygenase that converts 3-chlorocatechol and 3-… turnover capacity with 3-chlorocatechol were determined for … that could productively convert 3-chlorocatechol. Besides, …
Number of citations: 113 journals.asm.org
B Frantz, AM Chakrabarty - Proceedings of the National …, 1987 - National Acad Sciences
… of 3-chlorobenzoate to 3-chlorocatechol are chromosomally … chlorinated compounds such as 3-chlorocatechol evolve in nature… gene cluster specifying 3-chlorocatechol degradation. We …
Number of citations: 227 www.pnas.org
U Riegert, G Heiss, AE Kuhm, C Müller… - Journal of …, 1999 - Am Soc Microbiol
… To determine whether the weak binding of the ferrous ion is related to the limited catalytic cycles and the ability to cleave 3-chlorocatechol distally, we constructed the Glu79His mutant …
Number of citations: 22 journals.asm.org
M Ferraroni, MP Kolomytseva, IP Solyanikova… - Journal of molecular …, 2006 - Elsevier
… substrate specificities and comparable activities for 3-chlorocatechol, 4-chlorocatechol and, … 3-chlorocatechol (as Rho 3CCD) or showing comparable activities with 3-chlorocatechol …
Number of citations: 45 www.sciencedirect.com
K Ohnishi, A Okuta, J Ju, T Hamada… - The Journal of …, 2004 - academic.oup.com
… DHB12Os were inhibited to varying degrees by 3-chlorocatechol, and the E. coli cells … of 3-chlorocatechol. These sensitivities of enzyme activity and cell growth to 3-chlorocatechol were …
Number of citations: 22 academic.oup.com
X Guan, E d'Angelo, W Luo, S Daunert - Analytical and bioanalytical …, 2002 - Springer
… with 3-chlorocatechol analysis by use of a bacteria-sensing system and by high-performance liquid chromatography (HPLC). Although 3-chlorocatechol … 3-Chlorocatechol was detected …
Number of citations: 13 link.springer.com
U Riegert, S Bürger, A Stolz - Journal of Bacteriology, 2001 - Am Soc Microbiol
… enzyme for the oxidation of 3-chlorocatechol. In a previous … improved efficiency of 3-chlorocatechol conversion. Therefore, … to cleave 3-chlorocatechol by a distal cleavage mechanism. …
Number of citations: 28 journals.asm.org

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